3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its two methoxyphenyl groups and a nitrobenzyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of methoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.
Attachment of the nitrobenzyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-methoxyphenyl)-1H-pyrazole: Lacks the nitrobenzyl group.
1-(3-nitrobenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups.
Uniqueness
3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole is unique due to the combination of methoxyphenyl and nitrobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H21N3O4/c1-30-21-10-6-18(7-11-21)23-15-24(19-8-12-22(31-2)13-9-19)26(25-23)16-17-4-3-5-20(14-17)27(28)29/h3-15H,16H2,1-2H3 |
InChI Key |
YKFRMKOXHWJKFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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